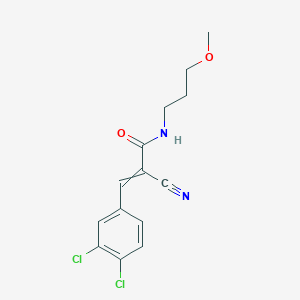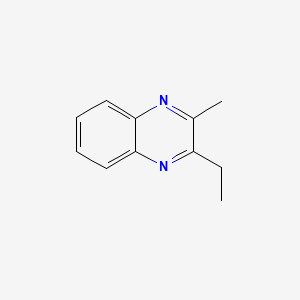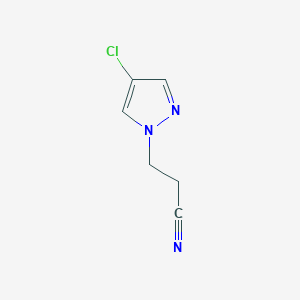![molecular formula C18H16N4O2S B2476938 1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894009-92-8](/img/structure/B2476938.png)
1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d]thiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as BTUP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
Antimicrobial and Cytotoxicity Properties
- Novel derivatives of 1-(Benzo[d]thiazol-2-yl)urea have been synthesized, demonstrating significant antimicrobial activity against various bacterial and fungal strains. Additionally, some compounds in this series exhibited notable cytotoxicity against cervical cancer (HeLa) cell lines, suggesting potential therapeutic applications in oncology (Shankar et al., 2017).
Anthelmintic Activity
- A study on the synthesis of 1-(Benzo[d]thiazol-2-yl)urea derivatives reported their potential as anthelmintic agents. These derivatives showed good to moderate activity against Perituma posthuma, indicating their utility in treating parasitic worm infections (Sarkar et al., 2013).
Antipsychotic and Anticonvulsant Effects
- Some newly synthesized derivatives of 1-(Benzo[d]thiazol-2-yl)urea were evaluated for their antipsychotic and anticonvulsant properties, with one compound, in particular, showing notable efficacy (Kaur et al., 2012).
Use in Asymmetric Synthesis
- A study highlighted the use of a phenylpyrrolidine-based urea catalyst, related to 1-(Benzo[d]thiazol-2-yl)urea, in the asymmetric Michael addition of thiols to β-nitrostyrenes. This demonstrates its application in advanced organic synthesis processes (Kawazoe et al., 2015).
Anticancer Potential with Reduced Toxicity
- Derivatives of 1-(Benzo[d]thiazol-2-yl)urea have shown potent antiproliferative activities against various cancer cell lines, while also exhibiting reduced acute oral toxicity. This indicates their potential as anticancer agents with lower side effects (Xie et al., 2015).
Antimicrobial and Antituberculosis Activity
- A new series of N-substituted 1-(Benzo[d]thiazol-2-yl)urea derivatives displayed significant antimicrobial activity against selected bacteria and fungi. Some compounds also showed promising antituberculosis activity (Sharma et al., 2012).
Antifilarial Agents
- The synthesis of 1-(Benzo[d]thiazol-2-yl)urea compounds has been linked to antifilarial activity against parasites such as Brugia pahangi and Litomosoides carinii, highlighting their potential use in treating filarial infections (Ram et al., 1984).
Antibacterial Agents
- Research into novel benzothiazole derivatives containing the aryl-urea moiety found that they possess dual inhibitory activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This property suggests their potential as multitasking agents in Alzheimer's disease (Kurt et al., 2015).
Antioxidant Activity
- A derivative of 1-(Benzo[d]thiazol-2-yl)urea exhibited high antioxidant activities, suggesting its potential application in mitigating oxidative stress-related conditions (Abd-Almonuim et al., 2020).
Antimicrobial and Anticonvulsant Evaluation
- New 1-(Benzo[d]thiazol-2-yl)urea derivatives were synthesized and showed moderate antimicrobial activity, along with anticonvulsant properties, indicating their potential in pharmaceutical applications (Demirci, 2016).
Propriétés
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16-10-12(11-22(16)13-6-2-1-3-7-13)19-17(24)21-18-20-14-8-4-5-9-15(14)25-18/h1-9,12H,10-11H2,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKGHUPKRAKNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)
![2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid](/img/structure/B2476857.png)
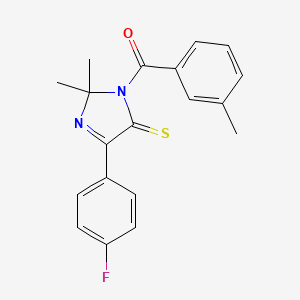
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)


![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)
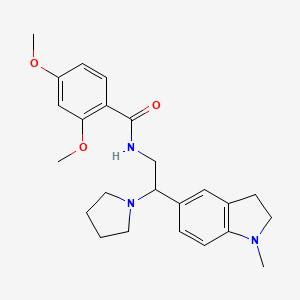
![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)
